molecular formula C12H16INO2 B8749785 4-[2-(3-Iodophenoxy)ethyl]morpholine CAS No. 103808-70-4

4-[2-(3-Iodophenoxy)ethyl]morpholine

Cat. No.: B8749785
CAS No.: 103808-70-4
M. Wt: 333.16 g/mol
InChI Key: ZGMVSDFCCFGQRL-UHFFFAOYSA-N
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Description

4-[2-(3-Iodophenoxy)ethyl]morpholine is a morpholine derivative characterized by a phenoxyethyl linker substituted with an iodine atom at the meta position of the aromatic ring. The ethoxyethyl-morpholine scaffold provides flexibility and hydrogen-bonding capacity, while the iodine substituent introduces steric bulk and polarizability, which may enhance binding affinity to biological targets .

Properties

CAS No.

103808-70-4

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

4-[2-(3-iodophenoxy)ethyl]morpholine

InChI

InChI=1S/C12H16INO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2

InChI Key

ZGMVSDFCCFGQRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

Halogen Substituent Position and Type
  • 4-[2-(4-Iodophenoxy)ethyl]morpholine (CAS 103808-71-5): Differs in iodine position (para vs. meta). The para isomer may exhibit distinct electronic effects due to symmetric resonance stabilization, whereas the meta isomer introduces steric hindrance and asymmetric charge distribution . Molecular Weight: 333.16 g/mol .
  • 4-[2-(4-Bromophenoxy)ethyl]morpholine (CAS 836-59-9): Bromine replaces iodine, reducing polarizability and molecular weight (286.16 g/mol).
Linker and Substituent Modifications
  • 4-(3-Iodophenyl)morpholine (CAS 291533-82-9):

    • Lacks the ethoxyethyl linker, resulting in a shorter, rigid structure. Direct attachment of morpholine to the aromatic ring reduces conformational flexibility, which may limit binding to larger active sites .
    • Molecular Weight: 289.12 g/mol .
  • 4-(2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}ethyl)morpholine: Incorporates a sulfonyl group and trifluoromethoxy substituent.

Physicochemical Properties

Table 1: Key Properties of Selected Morpholine Derivatives
Compound Substituent Molecular Weight (g/mol) cLog P (Predicted) Key Structural Feature
4-[2-(3-Iodophenoxy)ethyl]morpholine 3-Iodo-phenoxyethyl 333.16 ~3.5* Meta-iodo, flexible ethoxyethyl linker
4-[2-(4-Iodophenoxy)ethyl]morpholine 4-Iodo-phenoxyethyl 333.16 ~3.5* Para-iodo, symmetric resonance
4-[2-(4-Bromophenoxy)ethyl]morpholine 4-Bromo-phenoxyethyl 286.16 ~2.8 Smaller halogen, lower polarizability
4-(3-Iodophenyl)morpholine 3-Iodo-phenyl 289.12 ~2.2 Rigid, no ethoxyethyl linker

*Predicted based on analogs in , where para-substituted aryl-morpholine derivatives showed cLog P values between 3.2–4.2 .

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